molecular formula C15H12BrN3O2S B6056052 (2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B6056052
M. Wt: 378.2 g/mol
InChI Key: UZCLGULHWTXSEK-RQZCQDPDSA-N
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Description

(2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a bromophenyl group, a furan ring, and a thiazolidinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the thiazolidinone intermediate.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the thiazolidinone intermediate with a furan-2-carbaldehyde in the presence of a suitable catalyst, such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.

Medicine

In medicinal research, (2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves multiple molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-5-[(4-Chlorophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
  • (2Z)-5-[(4-Methylphenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Uniqueness

Compared to its analogs, (2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one exhibits enhanced biological activity due to the presence of the bromine atom, which can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

(2Z)-5-[(4-bromophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c16-11-5-3-10(4-6-11)8-13-14(20)18-15(22-13)19-17-9-12-2-1-7-21-12/h1-7,9,13H,8H2,(H,18,19,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCLGULHWTXSEK-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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